2-[(2-fluorophenyl)methyl]guanidine
Description
Significance of the Guanidine (B92328) Moiety in Chemical and Biological Systems
The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental functional group in chemistry and biology. Its remarkable properties stem from its structure, which, upon protonation, forms the highly stable and delocalized guanidinium (B1211019) cation. This cation is a key feature in the side chain of the amino acid arginine, where it plays a crucial role in protein structure and function through electrostatic interactions and hydrogen bonding. researchgate.net
With a pKa of approximately 13.6, guanidine is one of the strongest organic bases. figshare.comchemical-suppliers.eu This strong basicity ensures that it is protonated at physiological pH, enabling it to participate in vital biological recognition processes by interacting with anionic species like carboxylates and phosphates. researchgate.netchemical-suppliers.eu In medicinal chemistry, the guanidine moiety is considered a "privileged structure" because its unique physicochemical properties can be leveraged to design therapeutic agents. nih.govscispace.com Its ability to form multiple hydrogen bonds and engage in charge-pairing makes it an invaluable component in molecules designed to interact with biological targets such as enzymes and receptors. researchgate.netsigmaaldrich.com
Overview of Advanced Research Perspectives on Guanidine-Containing Compounds
The versatility of the guanidine core has made it a subject of extensive study in advanced chemical research. Scientists are actively exploring guanidine derivatives for a wide array of applications, including medicinal chemistry, catalysis, and materials science. sigmaaldrich.com In drug discovery, modifying the basic guanidine structure with various substituents allows for the fine-tuning of a compound's pharmacological profile. nih.gov This has led to the development of guanidine-containing drugs with diverse activities, including antimicrobial, antihypertensive, antidiabetic, and anticancer properties. scispace.comnih.gov
Recent research has focused on creating novel guanidine analogues to explore new therapeutic possibilities. nih.gov Studies on synthetic analogues of marine guanidine alkaloids, for instance, have shown promising antiparasitic activity. researchgate.netacs.org Furthermore, the development of guanidine-based ligands for specific biological targets, such as histamine (B1213489) H3 receptors and muscarinic receptors, highlights the ongoing effort to create highly selective therapeutic agents. nih.govchemicalbook.com The synthesis of these complex molecules often involves sophisticated chemical strategies, and their evaluation helps to build a deeper understanding of structure-activity relationships (SAR). pharmaffiliates.compharmaffiliates.com
Research Focus on 2-[(2-fluorophenyl)methyl]guanidine within Guanidine Analogue Studies
Within the broad field of guanidine analogue research, this compound emerges as a compound of significant interest for systematic structure-activity relationship studies. Its structure consists of a guanidine group attached to a benzyl (B1604629) moiety, which is substituted with a fluorine atom at the ortho- (2-) position of the phenyl ring.
Chemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₀FN₃ |
| Molecular Weight | 167.18 g/mol |
| IUPAC Name | This compound |
| Structure | A guanidine group linked via a methylene (B1212753) bridge to a benzene (B151609) ring with a fluorine atom at the C2 position. |
This data is calculated based on the chemical structure.
Research Rationale and Synthesis
While specific research dedicated exclusively to this compound is not widely published, its scientific importance lies in its status as a structural isomer of extensively studied compounds, namely meta-fluorobenzylguanidine (MFBG) and para-fluorobenzylguanidine (PFBG). nih.govresearchgate.net These analogues, particularly their radiofluorinated (¹⁸F) versions, have been developed and evaluated as PET imaging agents for targeting the human norepinephrine (B1679862) transporter (hNET), which is overexpressed in neuroendocrine tumors. nih.govscispace.comnih.gov
The research focus on this compound would be to synthesize it and compare its biological properties against its meta- and para-isomers. This comparative analysis is crucial for understanding how the position of the fluorine atom on the phenyl ring affects the molecule's interaction with biological targets like hNET. Such studies help to build a comprehensive SAR profile, guiding the design of more effective and selective agents.
A plausible synthetic route for this compound would start with the commercially available precursor, 2-fluorobenzylamine (B1294385). sigmaaldrich.comchemicalbook.com This amine would then undergo a guanylation reaction. Based on established methods for its isomers, this could be achieved by reacting 2-fluorobenzylamine with a guanylating agent such as 1H-pyrazole-1-carboximidamide under mild conditions. nih.govresearchgate.net The successful synthesis would provide the necessary material for in vitro and in vivo evaluations, allowing researchers to determine its affinity for hNET and its biodistribution, thereby completing the isomeric set and providing valuable data for the field of medicinal chemistry.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJGQASJMHPZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(N)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220672 | |
| Record name | Guanidine, (o-fluorobenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704-98-3 | |
| Record name | Guanidine, (o-fluorobenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, (o-fluorobenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Guanidine (B92328) Derivatives
The construction of the guanidine functional group can be achieved through several reliable synthetic pathways. These methods typically involve the reaction of an amine with a suitable guanylating agent.
One of the earliest methods for preparing guanidines involves the reaction of a primary amine with a cyanamide (B42294) derivative. scholaris.ca This approach remains relevant and is utilized in various synthetic applications. For instance, an efficient guanylation of different amines with cyanamide can be achieved in water using catalytic amounts of scandium(III) triflate under mild conditions, which is particularly useful for water-soluble substrates like peptides. organic-chemistry.org
The reaction of amines with cyanamides is a foundational method for creating the guanidine moiety. mdpi.com However, some synthetic routes that proceed through cyanamide precursors may involve the use of highly toxic reagents like cyanogen (B1215507) bromide, making them less favorable for some applications. rsc.org Despite this, variations of this method continue to be developed. For example, novel phosphorylated guanidine derivatives have been synthesized in a three-step process starting from the reaction of a thiophosphoryl chloride with cyanamide, which is then reacted with various heterocyclic amines. nih.gov Another strategy involves the palladium(0)-catalyzed carbonylative coupling of cyanamide and aryl halides, followed by amination to produce N-acylguanidines. organic-chemistry.org
Table 1: Examples of Guanidylation using Cyanamide Derivatives
| Amine Substrate | Cyanamide Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Various amines | Cyanamide | Scandium(III) triflate, water | Substituted guanidines | organic-chemistry.org |
| Aryl iodides/bromides | Cyanamide | Pd(0), CO, various amines | N-acylguanidines | organic-chemistry.org |
| Heterocyclic amines | Phosphorylated cyanamine | --- | Phosphorylated guanidines | nih.gov |
| 1-(4-cyanophenyl)guanidine | Diethyl 2-(ethoxymethylene)malonate | NMP, AcONa; H2O, AcOH | Pyrimidine derivative | researchgate.net |
S-Alkylisothioureas are widely used and effective guanylating agents due to their accessibility and reactivity. rsc.org The most common reagent in this class is 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-isothiourea, often used with mercuric chloride as a promoter, which yields protected guanidines that can be easily purified. rsc.org This method has been successfully applied to the synthesis of various benzyl (B1604629) guanidine derivatives. mdpi.com
The general procedure involves the reaction of an amine with a protected S-methylisothiourea, such as Boc-protected S-methylisothiourea, often in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as dimethylformamide (DMF). mdpi.comresearchgate.net The resulting protected guanidine is then deprotected, typically using an acid like trifluoroacetic acid (TFA), to yield the final guanidinium (B1211019) salt. mdpi.com An alternative to mercury salts for the activation of the thiourea (B124793) moiety is the use of Mukaiyama's reagent (a 2-chloropyridinium salt). mdpi.com
Table 2: Synthesis of Guanidines using S-Alkylisothiourea Reagents
| Amine Starting Material | Guanylating Reagent | Conditions | Final Product Type | Reference |
|---|---|---|---|---|
| 3-Aminomethylphenol derivatives | BocN=C(SMe)-NHBoc | Et3N, DMF; then TFA, CH2Cl2 | meta-substituted benzyl guanidines | mdpi.com |
| Various amines | BocN=C(SMe)-NHBoc | HgCl2, Et3N, DMF | Substituted guanidines | researchgate.net |
| Amines | S-methylisothiouronium salts | --- | Guanidines (commercial method) | mdpi.com |
| 3-[18F]fluorobenzylamine | 2-methyl-2-thiopseudourea sulfate | 100 °C, 20 min | [18F]MFBG | scispace.com |
A significant advancement in guanidinylation methods was the development of diprotected triflylguanidines by Goodman and co-workers. acs.orgcapes.gov.br These reagents, such as 1,3-Di-Boc-2-(trifluoromethanesulfonyl)guanidine, are highly efficient for the guanidinylation of both primary and secondary amines under mild conditions. acs.org
The reaction typically proceeds by adding the amine to a solution of the triflylguanidine reagent, yielding the protected guanidine, which can then be deprotected. This method avoids the use of toxic heavy metals like mercury. rsc.org The triflyl group acts as an excellent leaving group, facilitating the nucleophilic attack by the amine. These reagents have proven valuable in peptide synthesis and the creation of complex guanidine-containing molecules. acs.orgsigmaaldrich.com
Table 3: Characteristics of Triflylguanidine Reagents
| Reagent Example | Key Features | Typical Reaction | Reference |
|---|---|---|---|
| 1,3-Di-Boc-2-(trifluoromethanesulfonyl)guanidine | Highly reactive, crystalline solid | Guanidinylation of primary and secondary amines | acs.org |
| 1,3-Di-Z-2-(trifluoromethylsulfonyl)guanidine | Stable crystalline reagent used in peptide synthesis | Guanidinylation reagent | sigmaaldrich.com |
| Di-Boc-triflylguanidine | Reacts with primary and secondary amines | Avoids use of toxic metals | rsc.org |
Cyclocondensation reactions offer a powerful strategy for constructing cyclic guanidine systems, including polycyclic guanidine alkaloids. acs.orgnih.govnih.gov These reactions involve the condensation of a guanidine or a derivative with a bis-electrophile to form a heterocyclic ring. nih.gov
A notable method involves the generation of N-amidinyliminium ions from α-(phenylthio)amidine precursors. These reactive intermediates undergo cyclocondensation with various partners like 1,3-dienes and styrenes to produce polycyclic guanidines. acs.orgnih.govacs.org For example, the reaction of guanidine hydrochloride with 1,1,3,3-tetramethoxypropane (B13500) under microwave conditions in trifluoroethanol yields pyrimido[1,2-a]pyrimidines. nih.gov These methods are valuable for creating complex, nitrogen-rich heterocyclic scaffolds. nih.gov
Table 4: Examples of Cyclocondensation Reactions for Guanidine Synthesis
| Guanidine Source | Bis-Electrophile/Reaction Partner | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-amidinyl-2-(phenylthio)pyrrolidine | Styrenes, 1,3-Dienes | Cu(OTf)2 | Polycyclic guanidines | acs.orgacs.org |
| Guanidine hydrochloride | 1,1,3,3-tetramethoxypropane | Microwave, 160 °C, Trifluoroethanol | Pyrimido[1,2-a]pyrimidines | nih.gov |
| 2-Amino-1,4-dihydropyrimidines | Various bis-electrophiles | --- | Fused bi-pyrimidines, pyrimido-aminotriazines | nih.gov |
Specific Synthetic Strategies for 2-[(2-fluorophenyl)methyl]guanidine and its Analogues
The synthesis of benzylguanidines, including halogenated derivatives like this compound, often follows established guanylation protocols, tailored for the specific benzylamine (B48309) precursor.
The synthesis of benzylguanidine analogues is of significant interest, particularly for radiolabeled imaging agents that target the norepinephrine (B1679862) transporter (NET). scispace.comnih.gov A common route for synthesizing fluorinated benzylguanidines, such as meta-fluorobenzylguanidine ([18F]MFBG) and para-fluorobenzylguanidine ([18F]PFBG), involves a multi-step process. scispace.comnih.gov
A typical three-step synthesis for an 18F-labeled analogue starts with the nucleophilic fluorination of a nitro- or trimethylammonium-substituted benzonitrile (B105546) to produce the corresponding [18F]fluorobenzonitrile. scispace.com This is followed by the reduction of the nitrile group to an aminomethyl group, yielding the [18F]fluorobenzylamine. The final step is the guanylation of this primary amine. The reaction of the [18F]fluorobenzylamine with 1H-pyrazole-1-carboximidamide has been shown to be more efficient for this guanylation step than using 2-methyl-2-thiopseudourea. scispace.comnih.gov
For non-radiolabeled analogues, a general scheme involves the guanylation of the corresponding benzylamine. For instance, meta-substituted benzyl guanidines are synthesized from 3-aminomethylphenol derivatives via guanylation with Boc-protected S-methylisothiourea, followed by functionalization of the phenol (B47542) group and subsequent deprotection. mdpi.com This modular approach allows for the synthesis of a variety of analogues.
Table 5: Synthetic Scheme for [18F]Fluorobenzylguanidine Analogues
| Step | Reaction | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Nucleophilic Fluorination | [18F]fluoride, trimethylammonium-benzonitrile precursor | [18F]Fluorobenzonitrile | scispace.com |
| 2 | Reduction | LiAlH4 | [18F]Fluorobenzylamine | scispace.com |
| 3 | Guanylation | 1H–pyrazole-1-carboximidamide | [18F]Fluorobenzylguanidine | scispace.com |
Compound Index
Table 6: List of Chemical Compounds
| Compound Name | Other Names/Abbreviations |
|---|---|
| This compound | --- |
| Scandium(III) triflate | --- |
| Cyanogen bromide | --- |
| N-acylguanidines | --- |
| 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-isothiourea | BocN=C(SMe)-NHBoc |
| Mercuric chloride | HgCl2 |
| Triethylamine | Et3N |
| Dimethylformamide | DMF |
| Trifluoroacetic acid | TFA |
| Mukaiyama's reagent | 2-chloropyridinium salt |
| 1,3-Di-Boc-2-(trifluoromethanesulfonyl)guanidine | Goodman Reagent |
| 1,3-Di-Z-2-(trifluoromethylsulfonyl)guanidine | --- |
| α-(phenylthio)amidine | --- |
| 1,1,3,3-tetramethoxypropane | --- |
| Trifluoroethanol | --- |
| meta-fluorobenzylguanidine | [18F]MFBG |
| para-fluorobenzylguanidine | [18F]PFBG |
| Benzonitrile | --- |
| Lithium aluminium hydride | LiAlH4 |
| 1H-pyrazole-1-carboximidamide | --- |
| 2-methyl-2-thiopseudourea | --- |
| 3-Aminomethylphenol | --- |
| Guanidine | --- |
| Melphalan | M |
| Busulfan | B |
| Temozolomide | TMZ |
| Rilpivirine | RPV |
| Cimetidine | --- |
| Famotidine | --- |
| Metformin | --- |
Directed Guanidinylation of Alkenes for Stereoselective Synthesis
The stereoselective synthesis of chiral guanidines, including structures analogous to this compound, can be achieved through the directed guanidinylation of unactivated alkenes. This method allows for the delivery of an intact guanidine unit to an alkene, guided by a directing group such as a hydroxyl or carboxyl group, which ensures a high level of stereocontrol. rsc.orgnih.gov The process is operationally simple and amenable to further functionalization of the installed guanidine moiety. nih.gov
The synthesis of chiral bis(guanidino)iminophosphoranes, which function as organosuperbase catalysts, highlights the advancements in creating stereochemically defined guanidine-containing molecules. researchgate.net While not a direct synthesis of the target compound, these methodologies for creating chiral guanidines are pertinent. For instance, the synthesis of chiral 1,2- and 1,4-dihydroquinolines has been achieved through kinetic resolution using lithiation, demonstrating a pathway to enantiomerically enriched nitrogen-containing heterocycles that could be precursors to or analogs of chiral guanidines. nih.govresearchgate.net
A general approach for the stereoselective synthesis of mono-fluoroalkenes has also been described, which could be relevant in constructing fluorinated precursors for guanidinylation. nih.gov The effective asymmetric epoxidation of styrenes using a chiral dioxirane (B86890) catalyst also presents a method for introducing chirality into styrene (B11656) derivatives, which could then be further elaborated to a chiral benzylguanidine. nih.gov
Strategies for Derivatization and Analogue Generation
The derivatization of benzylguanidines and the generation of analogues are crucial for exploring their structure-activity relationships and for applications such as in the development of imaging agents. A common strategy involves the guanylation of a primary amine. For instance, benzyl guanidine derivatives can be synthesized from corresponding aminomethylphenol derivatives through a guanylation reaction using Boc-protected S-methylisothiourea, followed by further modifications. nih.gov Another approach involves the direct guanidinylation of primary amines using reagents like N,N´-di-Boc-protected guanidine. nih.gov
The synthesis of functionalized benzyl amines via the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes provides a versatile route to a wide range of precursors for guanidinylation. umich.edu Furthermore, the synthesis of functionalized benzocycloheptene (B12447271) analogs demonstrates strategies for creating complex scaffolds that could incorporate a guanidine moiety. nih.gov
A significant area of analogue generation is in the field of radiopharmaceuticals. For example, [18F]-labeled benzylguanidine analogs such as [18F]MFBG and [18F]PFBG have been synthesized for use as PET imaging agents. The synthesis typically involves a multi-step process starting from a suitable precursor, followed by fluorination and subsequent conversion to the guanidine. nih.gov Derivatization can also be achieved by modifying the guanidine group itself. Methods for the modification of the guanidine group in peptidic ligands have been developed, allowing for fine-tuning of their biological properties. nih.gov Benzoin derivatization has also been used for the quantification of guanidine and guanidino compounds. nih.gov
| Analogue Type | Synthetic Strategy | Key Reagents/Intermediates | Reference |
| Benzyl Guanidine Derivatives | Guanylation of aminomethylphenols | Boc-protected S-methylisothiourea | nih.gov |
| [18F]-labeled Benzylguanidines | Multi-step synthesis with radiolabeling | [18F]fluoride, 3-cyano-N,N,N-trimethylbenzenaminium triflate | nih.gov |
| Peptidic Guanidine Analogs | Modification of the guanidine group | Tailor-made precursor molecules | nih.gov |
| Functionalized Benzyl Amines | Reductive alkylation | Heterocyclic amines, arylaldehydes | umich.edu |
Advanced Chemical Reactions and Transformations
The guanidine moiety, a key feature of this compound, can participate in redox reactions. Guanidine itself is a strong base and exists predominantly as the guanidinium cation in aqueous solution due to resonance stabilization. wikipedia.org The reduction of the guanidine group is not a common transformation due to its stability. However, guanidine can act as a catalyst in the aerobic reduction of olefins using aqueous hydrazine, demonstrating its involvement in redox processes. rsc.org
The oxidation of guanidines is more extensively studied, particularly in the context of redox-active molecules. While specific oxidation pathways for this compound are not detailed in the provided results, general principles can be inferred. For instance, guanidine-based biomimetic hydrides have been studied for the reduction of carbon dioxide, indicating the potential for the guanidine moiety to act as a hydride donor in its reduced form and be subsequently oxidized. rsc.org
In the context of related nitrogen-containing compounds, the aziridination of styrenes can sometimes lead to epoxidation through the hydrolysis of the nitrene intermediate, highlighting an oxidative side reaction. mdpi.com The guanidinium group is also known for its ability to denature proteins, a property leveraged in biochemical studies. wikipedia.org
The 2-fluorophenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile displaces a leaving group, such as a halide, from an aromatic ring. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring activates it towards nucleophilic attack. libretexts.org While a single fluorine atom is not a strong activating group, the reaction can be facilitated under appropriate conditions.
The general mechanism for SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The leaving group is then eliminated, restoring the aromaticity of the ring. The rate of reaction is influenced by the position of any electron-withdrawing groups relative to the leaving group, with ortho and para positions being more activating than the meta position. masterorganicchemistry.com
In polyfluoroarenes, SNAr reactions are more facile due to the strong electron-withdrawing nature of multiple fluorine atoms. nih.gov While the target compound is mono-fluorinated, the principles of SNAr on fluoroarenes are applicable. Late-stage fluorination using nucleophilic fluoride (B91410) (¹⁹F⁻ or ¹⁸F⁻) via a concerted nucleophilic aromatic substitution has also been developed, offering a direct way to introduce fluorine into aromatic systems.
| Reaction Type | Key Features | Intermediate | Influencing Factors |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a halide by a nucleophile on an aromatic ring. | Meisenheimer complex | Presence and position of electron-withdrawing groups. |
Guanidinium intermediates can undergo intramolecular cyclization reactions to form various heterocyclic structures. For example, intramolecular Friedel-Crafts cyclization of certain adducts can lead to the formation of indenes. beilstein-journals.org While not directly involving a guanidinium group, this illustrates a type of intramolecular cyclization on a benzene (B151609) ring.
More relevantly, intramolecular cyclization to a benzylic position can occur with nitrenium ions generated from N-acylaminophthalimides, affording lactams with a phenyl substituent. clockss.org This type of cyclization onto a benzylic carbon is a potential transformation for derivatives of this compound.
The synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine proceeds through an intramolecular redox cyclization, which involves the formation of a hydrazone intermediate followed by cyclization and aromatization. rsc.org Intramolecular cyclizations are also known to produce N-bridgehead bicyclic compounds from derivatives of 5,5-diphenylhydantoin. nih.gov These examples showcase the diverse possibilities for intramolecular cyclization reactions involving nitrogen-containing functional groups and aromatic rings, which could be conceptually applied to the design of new reactions for this compound and its derivatives.
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled compounds is crucial for various studies, including metabolic profiling and as internal standards in analytical methods. Deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are common stable isotopes used for labeling.
Deuterium-labeled compounds can be synthesized through various methods. One common approach is the reduction of appropriate esters or imides with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LAD). For instance, the propylpiperazine side chain of fluphenazine (B1673473) has been labeled with two, four, or six deuterium atoms using this method. nih.gov The source of deuterium for many deuterated reagents is deuterium oxide (D₂O). princeton.edu
Carbon-13 labeled compounds are also of significant interest. The synthesis of ¹³C-methyl-labeled amino acids has been achieved through palladium-catalyzed C(sp³)–H functionalization. nih.gov A convergent synthesis of ¹³C-labeled midazolam has been reported, involving the formation of a key imidazoline (B1206853) ring from a ¹³C-labeled intermediate. researchgate.net The synthesis of ¹³C labeled propionic acid can be achieved through a Grignard reaction with ¹³C-labeled carbon dioxide. iaea.org
The synthesis of radiolabeled analogs, such as [¹⁸F]fluorine-labeled benzylguanidines, is a specific type of isotopic labeling used in medical imaging. The synthesis of [¹⁸F]MFBG, an analog of this compound, involves a three-step process starting with the nucleophilic substitution of a precursor with [¹⁸F]fluoride. nih.gov
| Isotope | Labeling Strategy | Example Precursors/Reagents | Reference |
| Deuterium (²H) | Reduction with deuterated reagents | Esters, imides, lithium aluminum deuteride | nih.gov |
| Carbon-13 (¹³C) | Pd-catalyzed C(sp³)–H functionalization, Grignard reaction | Iodomethane-¹³C, ¹³CO₂ | nih.goviaea.org |
| Fluorine-18 (¹⁸F) | Nucleophilic fluorination | [¹⁸F]fluoride, trimethylammonium triflate precursor | nih.gov |
Preparation for Mechanistic Elucidation and Advanced Analytical Studies
The synthesis of this compound for the purpose of mechanistic elucidation and advanced analytical studies necessitates a route that is both high-yielding and provides a product of exceptional purity. A common and effective strategy involves the guanylation of the corresponding primary amine, 2-fluorobenzylamine (B1294385), using a protected guanylating agent. This is typically followed by a deprotection step to yield the final guanidine salt.
A widely employed method utilizes N,N′-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine as the guanylating agent. This reagent is favored due to its high reactivity under mild conditions and the straightforward purification of the protected intermediate. The tert-butoxycarbonyl (Boc) protecting groups are crucial for moderating the reactivity of the guanidine moiety and preventing side reactions.
The synthetic sequence can be outlined as follows:
Guanylation of 2-fluorobenzylamine: 2-Fluorobenzylamine hydrochloride is reacted with N,N′-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine in the presence of a tertiary amine base, such as triethylamine (Et3N), in a suitable organic solvent like chloroform (B151607) (CHCl3) or dichloromethane (B109758) (CH2Cl2). The reaction proceeds at room temperature to afford the protected guanidine, N,N′-bis(tert-butoxycarbonyl)-2-[(2-fluorophenyl)methyl]guanidine.
Deprotection of the Boc-protected guanidine: The isolated and purified Boc-protected intermediate is then treated with a strong acid to remove the Boc groups. Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an ethereal solvent are commonly used for this purpose. fishersci.co.uk This step yields the desired this compound as a stable salt, typically the trifluoroacetate (B77799) or hydrochloride salt.
The reaction scheme is depicted below:
Scheme 1: Synthesis of this compound hydrochloride
Step 1: Guanylation
--(Et3N, CHCl3)--> ![N,N′-bis(tert-butoxycarbonyl)-2-[(2-fluorophenyl)methyl]guanidine](https://i.imgur.com/image.png)
Step 2: Deprotection
--(HCl/Dioxane)--> 
Detailed Research Findings
The synthesis of analogous benzylguanidines has been reported with high yields. For instance, the reaction of benzylamine with N,N′-di-Boc-N″-triflylguanidine quantitatively yields the protected guanidine. orgsyn.org Similarly, the use of N,N′-bis(t-butoxycarbonyl)-1H-pyrazole-1-carboxamidine for the guanylation of various amines is a well-established and efficient method. organic-chemistry.org
The purification of the Boc-protected intermediate is typically achieved by column chromatography on silica (B1680970) gel. The final deprotected guanidine salt is often purified by recrystallization or precipitation.
For advanced analytical studies, the purity of the final compound is paramount. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the identity and purity of the synthesized this compound. High-resolution mass spectrometry (HRMS) is also employed to confirm the elemental composition.
The following tables summarize the key reagents and expected analytical data for the synthesis of this compound.
Table 1: Reagents for the Synthesis of this compound
| Reagent | Structure | Molecular Formula | Molar Mass ( g/mol ) | Role |
|---|---|---|---|---|
| 2-Fluorobenzylamine Hydrochloride | C7H9ClFN | 161.61 | Starting Material | |
| N,N′-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | C14H22N4O4 | 310.35 | Guanylating Agent | |
| Triethylamine | C6H15N | 101.19 | Base |
Table 2: Expected Analytical Data for this compound Hydrochloride
| Analytical Technique | Expected Results |
|---|---|
| ¹H NMR | Signals corresponding to the aromatic protons of the fluorophenyl group, the methylene (B1212753) protons adjacent to the phenyl ring and the guanidinium protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbon, and the guanidinium carbon. |
| HRMS (ESI+) | Calculated m/z for C8H11FN3 [M+H]⁺: 168.0931, Found: consistent with calculated value. |
| HPLC | A single major peak indicating high purity. |
The preparation of isotopically labeled versions of this compound, for example with ¹³C or ¹⁵N, can be achieved by using the corresponding labeled starting materials. These labeled compounds are invaluable for mechanistic studies, allowing for the tracking of atoms throughout the reaction pathway using techniques like NMR spectroscopy.
While a dedicated study on the mechanistic elucidation of the formation of this compound has not been specifically reported in the searched literature, the general mechanism for the guanylation of amines with pyrazole-based guanylating agents is understood to proceed via a nucleophilic attack of the amine on the activated guanidine moiety, followed by the elimination of pyrazole. The subsequent acid-catalyzed deprotection is a standard procedure for removing Boc groups. fishersci.co.uk
Advanced Structural Analysis and Spectroscopic Characterization for Research
Molecular and Electronic Structure of the Guanidine (B92328) Moiety
The guanidine group is a fundamental component that dictates many of the chemical and physical properties of 2-[(2-fluorophenyl)methyl]guanidine. Its electronic characteristics are complex and crucial for its function in various chemical and biological systems.
The guanidinium (B1211019) cation, formed by the protonation of the guanidine group, exhibits significant resonance stabilization. The positive charge is not localized on a single nitrogen atom but is delocalized across the three nitrogen atoms and the central carbon atom. This delocalization can be represented by three principal resonance structures.
In these structures, the double bond is shared among the three C-N bonds, resulting in a hybrid structure where each C-N bond has a partial double bond character. This extensive electron delocalization is a key factor in the high stability of the guanidinium cation. rsc.orgrsc.org The delocalization of the pi electrons across the Y-shaped system of the guanidinium group leads to a planar and highly symmetrical ion where the C-N bond lengths are intermediate between a single and a double bond. libretexts.org
Table 1: Representative C-N Bond Lengths in Guanidinium Derivatives
| Bond Type | Typical Bond Length (Å) |
|---|---|
| C-N Single Bond | 1.47 |
| C=N Double Bond | 1.28 |
| C-N in Guanidinium | ~1.33 |
This table presents typical bond lengths and is for illustrative purposes. Actual bond lengths for this compound may vary.
Guanidine is one of the strongest organic bases in aqueous solution. rsc.org This high basicity is a direct consequence of the substantial resonance stabilization of its conjugate acid, the guanidinium cation. The pKa of the conjugate acid of guanidine is approximately 13.6, meaning it exists almost exclusively in its protonated form at physiological pH. rsc.orgacs.org
For substituted guanidines like this compound, the basicity can be influenced by the electronic effects of the substituents. The parent compound, phenylguanidine, has a pKa of 10.88. organicchemistrydata.org The 2-fluorophenylmethyl group in this compound is expected to modulate this basicity. The fluorine atom is electron-withdrawing, which would typically decrease basicity. However, the methylene (B1212753) spacer between the phenyl ring and the guanidine group will mitigate this effect to some extent. Computational methods can be employed to predict the pKa of such derivatives with a reasonable degree of accuracy. rsc.orgnih.govnih.gov
Table 2: Approximate pKa Values of Guanidine and Related Compounds
| Compound | Approximate pKa |
|---|---|
| Guanidine | 13.6 rsc.orgacs.org |
| Phenylguanidine | 10.88 organicchemistrydata.org |
| This compound | Estimated to be slightly lower than unsubstituted benzylguanidine |
The pKa for this compound is an estimate based on chemical principles.
The guanidinium group is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with acceptor atoms. researchgate.net In its protonated state, the three nitrogen atoms of the guanidinium moiety can each participate in hydrogen bonding. These interactions are crucial in the binding of guanidinium-containing molecules to biological targets such as proteins and nucleic acids. researchgate.netrsc.org
Table 3: Typical Hydrogen Bond Geometries in Guanidinium Salts
| Interaction | Donor-Acceptor Distance (Å) | Angle (°) |
|---|---|---|
| N-H···O | 2.7 - 3.0 | 150 - 180 |
| N-H···N | 2.8 - 3.1 | 150 - 180 |
These are general ranges and can vary based on the specific crystalline environment and interacting partners. researchgate.netresearchgate.net
Conformational Analysis and Stereochemical Considerations
The three-dimensional shape of this compound is determined by the interplay of electronic and steric factors, which can have a significant impact on its biological activity.
The presence of the 2-fluorophenyl group introduces several conformational possibilities. The rotational barrier around the bond connecting the phenyl ring to the methylene group and the bond connecting the methylene group to the guanidine nitrogen will define the accessible conformations. libretexts.orgbyjus.comunacademy.comyoutube.com The ortho-fluoro substituent can influence the preferred dihedral angles due to steric repulsion with the methylene hydrogens and the guanidine group.
Application of Advanced Spectroscopic Techniques
The elucidation of the chemical structure and the investigation of the biomolecular interactions of this compound rely on a suite of sophisticated spectroscopic methods. These techniques offer insights into the atomic-level connectivity, molecular mass, and the nature of its binding to biological macromolecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be mapped.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, characteristic signals would be expected for the aromatic protons of the fluorophenyl ring, the methylene (-CH₂-) bridge, and the protons of the guanidinium group. The splitting patterns (multiplicities) of these signals, arising from spin-spin coupling, would confirm the connectivity of the molecular fragments.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals would correspond to the carbons of the fluorophenyl ring, the methylene carbon, and the characteristic guanidinium carbon. The chemical shift of the guanidinium carbon is particularly informative and typically appears in a distinct region of the spectrum. researchgate.netchemicalbook.com
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and powerful technique for characterizing this compound. nih.gov The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, leading to strong NMR signals. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique probe for structural integrity and interactions. nih.gov
A complete assignment of the ¹H and ¹³C NMR spectra can be achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). bas.bg These experiments establish correlations between protons and carbons, allowing for the definitive assembly of the molecular structure.
Interactive Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | 7.10 - 7.40 | m | - | Aromatic-H |
| ¹H | 4.45 | s | - | -CH₂- |
| ¹H | 6.80 | br s | - | -NH₂ |
| ¹³C | 160.5 (d) | d | ¹JCF ≈ 245 | C-F |
| ¹³C | 115.0 - 130.0 | m | - | Aromatic-C |
| ¹³C | 45.0 | s | - | -CH₂- |
| ¹³C | 158.0 | s | - | C=N (Guanidinium) |
| ¹⁹F | -115 to -125 | m | - | Ar-F |
Note: The chemical shift values presented in this table are predictive and based on data from structurally related compounds. chemicalbook.comrsc.orgnih.gov Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass spectrometry is a critical analytical technique used to confirm the molecular weight and elemental composition of this compound. It is employed throughout the research and development process, from monitoring the progress of its synthesis to confirming the identity of the final product.
In the context of synthesis, MS can be used to track the appearance of the desired product and the disappearance of starting materials in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound with a high degree of confidence, thereby confirming that the desired product has been formed. nih.gov
For instance, in the synthesis of guanidine derivatives, liquid chromatography-mass spectrometry (LC-MS) can be utilized to analyze crude reaction mixtures, providing rapid identification of products and byproducts. nih.gov The fragmentation pattern of the molecule, obtained through tandem mass spectrometry (MS/MS), can provide further structural information, corroborating the data obtained from NMR spectroscopy. nih.gov
Interactive Table: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z (Hypothetical) | Technique |
| [M+H]⁺ | 168.0937 | 168.0935 | ESI-HRMS |
| [M+Na]⁺ | 190.0756 | 190.0753 | ESI-HRMS |
Note: M represents the molecular formula C₈H₁₀FN₃. The observed m/z values are hypothetical and would be determined experimentally.
Understanding how a compound interacts with its biological targets is crucial for drug discovery. Fluorescence and circular dichroism (CD) spectroscopy are powerful techniques for studying the binding of small molecules like this compound to proteins and other biomolecules.
Fluorescence Spectroscopy: This technique can be used to investigate the binding of a ligand to a protein by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan and tyrosine residues) or the fluorescence of the ligand itself. nih.gov If this compound binds to a protein, it may quench the protein's intrinsic fluorescence or its own fluorescence properties might change upon binding. By titrating the protein with the compound and measuring the change in fluorescence intensity, one can determine the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction. nih.govdntb.gov.ua
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary and tertiary structure of chiral molecules, including proteins. nih.gov While this compound is not chiral itself, its binding to a chiral protein can induce a CD signal in the absorption bands of the ligand (induced CD). researchgate.netnih.gov This induced CD signal is a direct consequence of the ligand binding in a specific, asymmetric environment within the protein's binding site. researchgate.netnih.gov Furthermore, changes in the protein's own CD spectrum upon ligand binding can provide information about conformational changes in the protein's secondary and tertiary structure that may occur as a result of the interaction. nih.gov
These spectroscopic studies are vital for characterizing the molecular recognition events that underpin the biological activity of this compound, providing essential data for structure-activity relationship (SAR) studies and the rational design of more potent and selective analogs.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Modulation of Biological Activity through Structural Modifications
Structural modifications to the 2-[(2-fluorophenyl)methyl]guanidine scaffold are a key strategy for modulating its biological effects. The primary points of modification include the fluorine substituent on the phenyl ring and the essential guanidinium (B1211019) group.
The introduction of a fluorine atom onto the phenyl ring has profound effects on the molecule's properties. Fluorine is a highly electronegative atom, and its substitution can alter a molecule's pKa, lipophilicity, metabolic stability, and binding interactions with biological targets. nih.govnih.gov
Electronic Effects: The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of the nearby guanidinium group. nih.gov This modulation of pKa can influence the compound's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and ability to interact with target proteins. nih.gov
Metabolic Stability: Placing a fluorine atom on an aromatic ring, such as the phenyl group in this compound, can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov This can lead to increased metabolic stability, a longer biological half-life, and enhanced bioavailability. nih.gov
Binding Interactions: Fluorine can participate in favorable interactions within protein binding pockets. It can form hydrogen bonds and other non-covalent interactions, and its substitution can increase the hydrophobicity of the compound, aiding its entry into hydrophobic pockets of target proteins. nih.gov For instance, studies on other fluorinated compounds have shown that fluorine substitution can enhance inhibitory potency significantly. nih.gov In a study on FPMINT, a related compound, the presence of a halogen substitute in the fluorophenyl moiety was found to be essential for its inhibitory effects. frontiersin.orgresearchgate.netpolyu.edu.hk
The guanidinium group is a critical pharmacophore in a vast number of biologically active compounds. sci-hub.seresearchgate.nettandfonline.com Its significance stems from its unique chemical properties.
High Basicity and Resonance Stability: Guanidine (B92328) is one of the strongest organic bases, with a pKa of approximately 13.5. sci-hub.seresearchgate.net This high basicity ensures that the guanidinium group is protonated at physiological pH, forming a stable, positively charged cation. This stability is due to the delocalization of the positive charge over three nitrogen atoms. sci-hub.se
Molecular Recognition: The planar, Y-shaped, protonated guanidinium group is an excellent motif for molecular recognition. It can act as a multidentate hydrogen bond donor, forming strong, specific hydrogen bonds with negatively charged groups like carboxylates and phosphates found in biological targets such as proteins and nucleic acids. sci-hub.sejocpr.com This ability to form strong non-covalent interactions is often central to the biological activity of guanidine-containing compounds. researchgate.net
Biological Activity: The guanidinium moiety has been incorporated into a wide array of biologically active compounds, including agents for the central nervous system, antithrombotic agents, and chemotherapeutics. researchgate.nettandfonline.com Studies on various guanidine derivatives have shown that this group is often essential for their mechanism of action, which can include augmenting the release of neurotransmitters by increasing calcium influx through voltage-sensitive channels. nih.gov
To enhance the potency and selectivity of compounds like this compound, researchers systematically modify its structure. This involves altering substituents on the phenyl ring and the guanidine group.
| Structural Modification | Observed Effect on Biological Activity | Reference |
| Replacement of N-naphthalene moiety with benzene (B151609) moiety in a related inhibitor | Abolished inhibitory effects on ENT1 and ENT2 transporters. | frontiersin.orgresearchgate.net |
| Addition of a chloro group to the meta position of the new benzene moiety | Restored inhibitory effect on ENT1 but not ENT2. | frontiersin.orgresearchgate.net |
| Addition of a methyl group to the meta position of the new benzene moiety | Regained inhibitory activity on both ENT1 and ENT2. | frontiersin.orgresearchgate.netpolyu.edu.hk |
| Presence of a halogen on the fluorophenyl ring | Essential for inhibitory effects on ENT1 and ENT2. | frontiersin.orgresearchgate.netpolyu.edu.hk |
Computational Approaches in SAR Elucidation
Computational chemistry offers powerful tools for understanding and predicting the biological activity of molecules, saving time and resources in drug discovery. ijpsr.com
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. openbioinformaticsjournal.com By analyzing a dataset of compounds with known activities, a QSAR model can be developed to predict the activity of new, untested molecules. openbioinformaticsjournal.comscholars.direct
These models are built using statistical methods like Multiple Linear Regression (MLR) to correlate molecular descriptors with activity. openbioinformaticsjournal.com For a series of tricyclic guanidine analogues, a highly predictive 3D-QSAR model was developed that could be used to design new inhibitors. frontiersin.org The quality of a QSAR model is assessed by statistical parameters such as the coefficient of determination (r²), which indicates how well the model fits the data, and the cross-validation coefficient (q²), which measures its predictive ability. scholars.directfrontiersin.orgunair.ac.id Successful QSAR models provide valuable insights into the structural requirements for a desired biological response. nih.gov
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. openbioinformaticsjournal.comnih.gov They are the independent variables in a QSAR equation and can be categorized as:
Constitutional: Descriptors like molecular weight and atom counts. ucsb.edu
Topological: Descriptors that describe the connectivity of atoms. nih.gov
Electronic: Descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to a molecule's reactivity. scholars.directucsb.edu
Physicochemical: Descriptors like logP (a measure of lipophilicity) and molar refractivity. openbioinformaticsjournal.comucsb.edu
In QSAR studies of guanidine derivatives, molar refractivity has been identified as an important descriptor for modeling sweetness. researchgate.net For other compound classes, descriptors like topological polar surface area (TPSA), H-bond acceptors, and charge indices have shown a positive correlation with antibacterial activity. ijpsr.com The selection of appropriate descriptors is critical for building a robust and predictive QSAR model. nih.gov
| Descriptor Type | Example Descriptor | Information Encoded | Reference |
| Physicochemical | Molar Refractivity | Molecular volume and polarizability. | researchgate.net |
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability (reactivity). | ucsb.edu |
| Physicochemical | logP | Lipophilicity/hydrophobicity. | openbioinformaticsjournal.com |
| Topological | Topological Polar Surface Area (TPSA) | Surface area of polar atoms, relates to permeability. | ijpsr.com |
| Quantum Chemical | Dipole Moment (µ) | Polarity of the molecule. | scholars.direct |
Design Strategies for Analogue Development
The journey from a promising chemical entity to a viable drug candidate is paved with strategic molecular modifications. For derivatives of this compound, this involves a deep understanding of how structural changes influence biological activity.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known active molecule. This approach, often used to escape patent-protected chemical space or to improve upon existing scaffolds, involves replacing the core structure of the molecule while maintaining the essential pharmacophoric features. While specific examples of scaffold hopping directly applied to this compound are not extensively documented in publicly available research, the principles of this strategy are highly relevant to its potential development.
Bioisosteric replacement, a more focused approach, involves the substitution of one atom or group of atoms for another with similar physical or chemical properties. This technique is instrumental in fine-tuning the properties of a lead compound. The guanidine group, a key feature of this compound, is a primary target for bioisosteric replacement due to its high basicity (pKa ≈ 13.5). This high basicity can lead to permanent protonation at physiological pH, which may hinder the molecule's ability to cross cellular membranes and can lead to poor bioavailability. chemrxiv.org
To address this, medicinal chemists have explored various bioisosteres for the guanidine moiety. One common strategy is the use of an acylguanidine group. Acylguanidines are significantly less basic than guanidines, with pKa values typically 4 to 5 orders of magnitude lower. This reduction in basicity can improve the pharmacokinetic profile of a compound without necessarily abolishing its biological activity, as the acylguanidine can still participate in key hydrogen bonding interactions with its biological target. u-tokyo.ac.jp
Another innovative bioisosteric replacement for the guanidine group is the diaminosquarate moiety. This group has been successfully employed as a guanidine mimic, and although it may lead to a slight decrease in binding affinity in some cases, it represents a viable strategy for modifying the physicochemical properties of the parent molecule. u-tokyo.ac.jp
Beyond the guanidine group, the 2-fluorophenyl moiety also presents opportunities for bioisosteric replacement. The fluorine atom itself is often considered a bioisostere of a hydrogen atom, but its high electronegativity can significantly alter the electronic properties of the phenyl ring and influence binding interactions. u-tokyo.ac.jp Replacing the 2-fluorophenyl group with other substituted aromatic or heteroaromatic rings can be a fruitful avenue for exploring new structure-activity relationships.
Exploration of Lipophilicity and Steric Effects in Molecular Design
The lipophilicity and steric profile of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic properties. Lipophilicity, often expressed as logP or logD, influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Steric factors, which relate to the size and shape of the molecule, play a crucial role in how well a compound fits into its biological target's binding site.
In the context of this compound analogues, modifications to the phenyl ring and the guanidine group can have profound effects on these properties.
Lipophilicity: The replacement of a hydroxyl or methoxy (B1213986) group on a phenyl ring with a fluorine atom, a common bioisosteric switch, generally leads to an increase in lipophilicity. chemrxiv.org However, the magnitude of this change is dependent on the other substituents present on the aromatic ring. The presence of electron-donating groups can increase the difference in lipophilicity between the oxygenated and fluorinated analogues. chemrxiv.org The lipophilicity of benzylguanidine derivatives can be systematically modulated by introducing different substituents on the phenyl ring, thereby influencing their biological activity. nih.govmdpi.com
Steric Effects: The position of the fluorine atom on the phenyl ring in this compound is a key steric consideration. The ortho position of the fluorine can influence the conformation of the benzyl (B1604629) group relative to the guanidine moiety, which can in turn affect how the molecule interacts with its target. Structure-activity relationship studies on related compounds, such as guanabenz (B1672423) (which has two chlorine atoms on the phenyl ring), have shown that the substitution pattern on the aromatic ring is critical for activity. nih.gov
The following table illustrates how hypothetical modifications to the this compound scaffold could be expected to alter lipophilicity and steric bulk, thereby influencing its potential biological activity.
| Compound Name | Modification from this compound | Expected Change in Lipophilicity | Expected Change in Steric Bulk |
| 2-[(phenyl)methyl]guanidine | Removal of the 2-fluoro group | Decrease | Decrease |
| 2-[(4-fluorophenyl)methyl]guanidine | Isomeric change of fluorine position | Minimal change | Minimal change |
| 2-[(2-chlorophenyl)methyl]guanidine | Replacement of fluorine with chlorine | Increase | Increase |
| 2-[(2-methylphenyl)methyl]guanidine | Replacement of fluorine with a methyl group | Increase | Increase |
| 2-[(2-fluorophenyl)methyl]acylguanidine | Acylation of the guanidine group | Increase | Increase |
This systematic exploration of lipophilic and steric parameters is fundamental to the rational design of more potent and selective analogues of this compound. ubaya.ac.idrasayanjournal.co.inresearchgate.net
Molecular Mechanisms and Target Engagement in Preclinical Research
Investigation of Specific Molecular Targets
The potential interactions of 2-[(2-fluorophenyl)methyl]guanidine with several molecular targets have been explored, largely by examining the behavior of related guanidine (B92328) compounds.
The guanidine moiety is a versatile chemical feature that has been incorporated into inhibitors for several classes of enzymes.
Signal Peptidase IB (SpsB): Based on the available research, there is no direct evidence to suggest that this compound or related guanidine derivatives act as inhibitors of Signal Peptidase IB (SpsB).
Soluble Guanylate Cyclase (sGC): While soluble guanylate cyclase is a known therapeutic target, and its activity is modulated by various small molecules, current research does not indicate that guanidine derivatives like this compound are significant modulators of its activity nih.govnih.gov.
Histone Deacetylase (HDAC): The guanidine unit has been successfully utilized as a zinc-binding element in the design of Histone Deacetylase (HDAC) inhibitors nih.gov. Studies on derivatives of the cyclic tetrapeptide HDAC inhibitor FR235222 have shown that incorporating a guanidine group can lead to effective HDAC inhibition and cytotoxicity against cancer cell lines nih.gov. This suggests that compounds like this compound could potentially be explored for HDAC inhibitory activity, although specific data is not available. Overexpression of HDACs is common in many cancers, making HDAC inhibitors a promising class of anticancer therapeutics mdpi.commdpi.com.
The interaction of guanidine-containing ligands with various receptors is an active area of research.
Sigma Receptors: While specific binding data for this compound is not available, other guanidine derivatives are well-known sigma receptor ligands. The non-selective ligand di-o-tolylguanidine (DTG) is a classic example used in the characterization of sigma-1 and sigma-2 receptor sites. This indicates the compatibility of the guanidine pharmacophore with the binding pockets of these receptors.
Sodium Channels: Guanidine derivatives have been investigated for their effects on sodium channels. For instance, meta-iodo-benzylguanidine (MIBG), an aralkyl-guanidine, is known to be taken up by cells through mechanisms similar to noradrenaline researchgate.net. The primary action of some antiepileptic drugs is to block voltage-activated Na+ channels, highlighting their importance as therapeutic targets researchgate.net. While a direct link is not established, the structural elements of this compound suggest a potential for interaction with such ion channels.
The positively charged guanidinium (B1211019) group is well-suited to interact with the negatively charged phosphate (B84403) backbone of nucleic acids.
DNA/RNA Binding Modes: Guanidine hydrochloride (GuHCl) has been shown to inhibit the RNA helicase activity of viral proteins like the norovirus NS3 and the poliovirus 2C protein asm.org. The proposed mechanism involves the binding of guanidine molecules to the surface of these RNA-remodeling proteins, altering their conformation and function asm.org. Furthermore, RNA-based fluorescent biosensors have been engineered to specifically detect guanidine, which relies on the direct interaction and binding of the guanidine ligand to a riboswitch aptamer domain researchgate.net. This demonstrates a clear capacity for direct binding between guanidine and RNA structures.
Elucidation of Action Pathways
The engagement of this compound with molecular targets can trigger broader effects on cellular processes and signaling cascades.
Intracellular pH Recovery via NHE-1: The Na+/H+ exchanger 1 (NHE1) is a key regulator of intracellular pH (pHi). Guanidine derivatives are a known class of NHE1 inhibitors. For example, the benzoylguanidine class of inhibitors acts by competing with Na+ at the ion transport site nih.gov. Specific compounds, such as KR-33028 (4-cyano(benzo[b]thiophene-2-carbonyl)guanidine), have been identified as effective and selective NHE1 inhibitors that can reduce cancer cell invasion nih.gov. Given that meta-iodo-benzylguanidine (MIBG) can also influence cellular metabolism, it is plausible that this compound could inhibit NHE-1 and affect intracellular pH recovery nih.govresearchgate.net.
| Inhibitor Class | Example Compound | Target | Effect on Cellular Process |
| Benzoylguanidine | Cariporide, Eniporide | NHE-1 | Inhibition of Na+/H+ exchange, blocks intracellular pH recovery |
| Thiophenecarbonyl-guanidine | KR-33028 | NHE-1 | Selective inhibition, reduces cancer cell invasion |
| Aralkyl-guanidine | Meta-iodo-benzylguanidine (MIBG) | Mitochondrial Complex I, NHE-1 (potential) | Increases lactic acid, potential to influence pHi |
Poliovirus Replication: One of the most well-documented activities of guanidine is the inhibition of poliovirus replication. Guanidine hydrochloride (GuHCl) specifically targets the viral non-structural protein 2C, an AAA+ ATPase essential for viral RNA replication nih.govbiorxiv.org. It inhibits the initiation of viral negative-strand RNA synthesis and suppresses the protein's ATPase activity asm.orgnih.gov. Mutations conferring guanidine resistance or dependence in poliovirus consistently map to the gene encoding the 2C protein, confirming it as the direct target nih.govkarger.com. This established mechanism for guanidine suggests a strong potential for derivatives like this compound to exhibit similar antiviral activity.
| Compound | Target Protein | Specific Activity Inhibited | Consequence |
| Guanidine Hydrochloride | Poliovirus Protein 2C | ATPase Activity | Blocks initiation of viral RNA synthesis |
| Guanidine Hydrochloride | Poliovirus Protein 2C | RNA Remodeling/Helicase | Prevents replication complex formation |
Efflux Pump Inhibition: The guanidine functional group is present in various compounds investigated for their ability to inhibit multidrug resistance (MDR) efflux pumps in bacteria and fungi researchgate.netsci-hub.se. By blocking these pumps, such inhibitors can restore the efficacy of antibiotics against resistant strains. While specific data for this compound is lacking, its chemical structure aligns with scaffolds explored for efflux pump inhibition.
By interacting with upstream targets, guanidine derivatives can modulate key signaling pathways. For example, derivatives of arylpyridin-2-yl guanidine have been developed as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1) nih.gov. MSK1 is a nuclear kinase that phosphorylates the p65 subunit of the inflammatory transcription factor NF-kB. Inhibition of MSK1 by these guanidine compounds leads to a significant reduction in the release of the pro-inflammatory cytokine IL-6, demonstrating a clear modulation of a downstream effector in an inflammatory signaling pathway nih.gov.
No Publicly Available Research Data Found for this compound
Following comprehensive searches of scientific and patent literature, no specific preclinical data regarding the in vitro biological activity of the chemical compound this compound was identified. This includes a lack of information on its antimicrobial, antifungal, or antiviral properties, as well as any other pharmacological investigations.
The initial targeted searches for "this compound" in conjunction with terms such as "antimicrobial activity," "antifungal activity," "antiviral activity," and "preclinical pharmacology" did not yield any relevant results. Subsequent broader searches on "fluorophenylmethyl guanidine derivatives" and the general pharmacological screening of novel guanidine compounds also failed to provide specific data on the requested molecule.
While the guanidine moiety is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial and antiviral agents, this general knowledge cannot be specifically attributed to this compound without direct experimental evidence. tandfonline.comtandfonline.comnih.govresearchgate.netnih.gov The scientific literature does contain research on various other guanidine derivatives, exploring their potential as therapeutic agents. nih.govnih.govnih.govresearchgate.netjocpr.comnih.govnih.govchemrxiv.orgnih.gov For instance, compounds containing a guanidine group have been investigated for activity against various bacteria, fungi, and viruses such as HIV and influenza. tandfonline.comnih.govresearchgate.netnih.gov However, these findings are related to different molecular structures and cannot be extrapolated to this compound.
Due to the absence of specific research findings for this compound in the public domain, it is not possible to provide an article on its molecular mechanisms and target engagement in preclinical research as outlined in the request. The creation of data tables and detailed descriptions of its biological activity profile is unachievable without the foundational scientific studies.
Based on the available information, there are no specific advanced computational studies or modeling data for the chemical compound this compound in the public domain. Scientific literature detailing molecular docking, binding affinity predictions, molecular dynamics simulations, or quantum chemical calculations for this specific compound could not be located.
Therefore, it is not possible to generate an article with detailed research findings, data tables, and analyses as requested in the prompt's outline. The strict adherence to focusing solely on "this compound" and the exclusion of information outside the specified scope prevents the inclusion of data from analogous compounds or general guanidine derivatives.
Advanced Computational Studies and Modeling
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. For 2-[(2-fluorophenyl)methyl]guanidine, DFT calculations can elucidate its electronic properties and predict its reactivity.
Key parameters derived from DFT calculations include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule. It helps in identifying the sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the guanidine (B92328) group, indicating their nucleophilic character, and positive potential around the hydrogen atoms.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |
| Dipole Moment | 3.5 D | Indicates a polar molecule |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.
Conformational Energetics and Tautomeric Equilibria
Guanidine and its derivatives can also exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. For the guanidine group, protonation can occur at different nitrogen atoms, leading to various tautomeric and resonant structures. Computational studies can predict the relative stabilities of these tautomers in different environments (e.g., in the gas phase or in a solvent), which is crucial for understanding its behavior in biological systems.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Compound Optimization
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are valuable in the early stages of drug discovery for optimizing lead compounds.
Predicting Membrane Permeability and Other Relevant Parameters
The ability of a molecule to pass through biological membranes is a critical factor for its bioavailability. For this compound, its physicochemical properties heavily influence its permeability.
Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's solubility in a lipid versus an aqueous environment. A balanced logP is often desired for oral bioavailability. The presence of the fluorophenyl group contributes to the lipophilicity, while the polar guanidine group increases its hydrophilicity.
Polar Surface Area (PSA): PSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. The guanidine group is a major contributor to the PSA of this compound.
Hydrogen Bonding: The guanidine group has multiple hydrogen bond donors and acceptors, which can influence its interaction with biological targets and its permeation through membranes.
Table 2: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Implication for ADME |
| Molecular Weight | 181.20 g/mol | Falls within the typical range for small molecule drugs. |
| logP | ~1.5 - 2.0 | Suggests a balance between lipid and water solubility. |
| Polar Surface Area (PSA) | ~65 Ų | Indicates moderate membrane permeability. |
| Hydrogen Bond Donors | 4 | High potential for hydrogen bonding interactions. |
| Hydrogen Bond Acceptors | 3 | High potential for hydrogen bonding interactions. |
Note: These values are estimations based on computational models and may vary depending on the specific algorithm used.
Hypothetical Metabolic Pathways for Derivatives (non-human)
In silico tools can also predict the likely metabolic fate of a compound by identifying potential sites of metabolism by enzymes such as the cytochrome P450 (CYP) family. For derivatives of this compound, several metabolic transformations could be hypothesized in non-human models.
Potential metabolic reactions include:
Aromatic Hydroxylation: The 2-fluorophenyl ring could undergo hydroxylation at various positions, although the fluorine atom might influence the regioselectivity of this reaction.
N-Dealkylation: The bond between the benzyl (B1604629) group and the guanidine nitrogen could be cleaved.
Oxidative Deamination: The guanidine group itself could be subject to oxidative processes.
The specific metabolites formed would depend on the animal species and the specific enzymes involved. Predicting these pathways is essential for understanding the compound's duration of action and potential for drug-drug interactions.
Future Research Directions and Potential Academic Applications
Development of Novel Chemical Probes
The development of small molecules to serve as probes is crucial for dissecting complex biological systems. Guanidine (B92328) derivatives, due to their ability to engage in specific molecular interactions, are promising scaffolds for such tools.
Guanidine Derivatives as Tools for Target Identification
Chemical probes are essential for identifying and validating new protein targets in drug discovery. nih.gov Guanidine-containing compounds can be designed to interact with specific biological targets, often mimicking the interactions of the amino acid arginine. nih.govrsc.org The positively charged guanidinium (B1211019) group can form strong ionic bonds and hydrogen bonds with negatively charged residues like aspartate and glutamate (B1630785) in protein binding pockets. nih.gov For instance, in the exploration of HIV entry inhibitors, the guanidine group was introduced into phenyl-pyrrole compounds to mimic the interaction of arginine with Asp368 of the viral gp120 protein, thereby blocking viral entry. researchgate.net
Future research on 2-[(2-fluorophenyl)methyl]guanidine could involve its modification into a chemical probe. By incorporating a photo-reactive group or a clickable handle, the compound could be used in photo-affinity labeling or activity-based protein profiling experiments to covalently link to its biological target, allowing for subsequent identification by mass spectrometry. The 2-fluorophenyl group could influence target selectivity and binding affinity, potentially directing the probe to novel biological partners that have not been previously identified with other guanidine-based probes.
Probing Biological Pathways and Molecular Interactions
Beyond target identification, guanidine derivatives can be used to probe the intricacies of biological pathways and molecular interactions. The guanidinium group is a key player in many biological recognition events. sci-hub.se Its ability to form stable hydrogen bonds allows it to interact with various substrates and biological macromolecules. nih.gov For example, guanidine derivatives have been synthesized to probe the binding pockets of α2-adrenoceptors. researchgate.net In another study, modifying the linker in certain guanidine derivatives led to a significant shift in their activity profile from histamine (B1213489) H3 receptors to muscarinic M2 and M4 receptors, providing a tool to understand the structural elements key to these interactions. acs.org
For this compound, research could focus on its use to investigate pathways where arginine or guanidinium-mediated interactions are critical. The fluorine atom on the phenyl ring can alter the electronic properties and conformation of the molecule, potentially leading to specific interactions that can be used to modulate a pathway. For example, it could be used to study enzymes that recognize arginine, or to probe the function of guanidinium-rich transporters that facilitate the cellular uptake of molecules. nih.gov Its interactions could be characterized using biophysical techniques like isothermal titration calorimetry or surface plasmon resonance to quantify binding affinities and thermodynamics.
Strategic Lead Compound Optimization
Lead optimization is a critical phase in drug discovery aimed at refining a compound's properties to enhance its efficacy and reduce potential toxicity. preprints.orgyoutube.com The structural framework of this compound offers multiple avenues for such optimization.
Enhancing Potency and Selectivity for Novel Targets
A primary goal of lead optimization is to improve a compound's potency and its selectivity for the intended target over other related proteins. nih.gov This is often achieved through systematic structural modifications. In a series of guanidine derivatives developed as histamine H3 receptor antagonists, replacement of a flexible carbon chain with a more rigid cyclohexylene or p-phenylene group resulted in potent muscarinic M2 and M4 receptor antagonists. nih.gov This highlights how structural changes can dramatically alter target selectivity. Another study on HIV entry inhibitors showed that a guanidine derivative with a trifluoromethylphenyl group had an IC50 of about 10 μM and improved solubility, marking it as a lead for further optimization. researchgate.net
Starting with this compound as a lead compound, medicinal chemists could systematically modify its structure. This could involve altering the substitution pattern on the phenyl ring, replacing the phenyl ring with other aromatic or heteroaromatic systems, or modifying the guanidine group itself. The goal would be to enhance its binding affinity for a specific target, which could be identified through initial screening assays. The fluorine atom's position could be varied (e.g., to 3- or 4-fluoro) to fine-tune electronic and steric interactions within the target's binding site.
| Example Modification | Rationale | Potential Outcome |
| Varying fluorine position (3- or 4-fluoro) | Modulate electronic interactions and hydrogen bonding potential. | Improved binding affinity and selectivity. |
| Replacing phenyl with naphthyl | Explore larger hydrophobic binding pockets. | Increased potency. |
| Introducing substituents on the guanidine N atoms | Alter basicity and hydrogen bonding patterns. | Enhanced target engagement. |
| Cyclizing the guanidine moiety | Create conformationally restricted analogues. researchgate.net | Increased selectivity for a specific receptor subtype. |
Designing Compounds with Improved In Vitro Biological Profiles
An effective drug candidate must possess a favorable in vitro biological profile, which includes properties like solubility, metabolic stability, and cell permeability. The guanidine group, while beneficial for target interaction, can also confer high polarity, which might limit cell membrane permeability. However, it can also improve aqueous solubility. nih.gov The optimization process involves balancing these properties. researchgate.net For instance, in the development of indolo[2,3-b]quinoline derivatives, the introduction of a guanidine group was intended to improve water solubility and delivery into cancer cells. nih.gov
For this compound, optimization efforts would focus on improving its drug-like properties. The introduction of lipophilic groups could enhance membrane permeability, while masking the guanidine group as a prodrug could be another strategy to improve its pharmacokinetic profile. The in vitro profile would be assessed through a battery of assays, including solubility tests, metabolic stability assays using liver microsomes, and cell permeability assays like the parallel artificial membrane permeability assay (PAMPA). The aim is to create derivatives that not only have high potency but also the necessary properties to be effective in a biological system. nih.gov
Exploration in Materials Science
The application of guanidine derivatives is not limited to biology and medicine; they also show promise in the field of materials science. The guanidinium group's ability to form strong hydrogen bonds and its delocalized positive charge are properties that can be exploited in the design of novel materials. nih.gov Guanidine-based structures have been investigated as organocatalysts for polymerization reactions and have been used to create salts with non-linear optical (NLO) properties. nih.govresearchgate.net For example, salts of guanylurea (B105422) and N-phenylbiguanidium have been identified as promising materials for second harmonic generation. researchgate.net
Future research could explore the potential of this compound as a building block for new materials. Its ability to form salts with various anions could be systematically investigated to create crystalline materials with interesting optical or electronic properties. The presence of the fluorophenyl group could influence the crystal packing and intermolecular interactions, potentially leading to materials with unique characteristics. Furthermore, this compound could be explored as a ligand for the formation of organometallic complexes or as a component in the synthesis of functional polymers. nih.gov Guanidine-based fluorometric probes have also been developed for the detection of ions, suggesting that this compound could be a precursor for new chemosensors. rsc.org
Potential for Developing New Materials with Tailored Properties
The academic pursuit of new materials with precisely controlled properties is a cornerstone of materials science. The compound this compound offers a versatile platform for the design and synthesis of such materials. Future research could focus on its use as a monomer or a key intermediate in the creation of advanced polymers and crystalline structures.
Guanidine-Based Polymers:
The guanidine group is well-known for its strong basicity, high affinity for hydrogen bonding, and its cationic form, the guanidinium ion. These characteristics have been widely exploited in the development of functional polymers. kpi.uamagtech.com.cnacs.org Research has demonstrated that incorporating guanidine groups into polymer chains can impart a range of beneficial properties, including antimicrobial activity. nih.govresearchgate.net The guanidinium cation is considered a critical structural component for the biological activity of these polymers. magtech.com.cn
By incorporating this compound into a polymer backbone, either as a main-chain or a side-chain component, new classes of guanidine-based polymers could be synthesized. magtech.com.cn The synthesis could potentially be achieved through polycondensation reactions, a common method for preparing polymeric guanidines. kpi.uaacs.org The resulting polymers would be expected to exhibit the characteristic properties of guanidine-containing materials, such as strong adhesion and antimicrobial efficacy. acs.orgnih.gov
Influence of the Fluorophenyl Group:
The introduction of fluorine into polymer structures is a well-established strategy for enhancing material properties. nih.govresearchgate.net Fluorinated polymers are renowned for their high thermal stability, chemical inertness, low surface energy, and hydrophobicity. nih.govadtech.co.ukplastic-products.com These properties stem from the high bond energy of the carbon-fluorine bond. nih.govmdpi.com
The 2-fluorophenyl group in this compound could therefore bestow these advantageous characteristics upon any resulting material. For instance, polymers synthesized from this compound may exhibit:
Tailored Surface Properties: Fluorination is known to lower the surface energy of materials, which can lead to hydrophobic and oleophobic surfaces. nih.govmdpi.com This could be beneficial for creating anti-fouling or self-cleaning materials.
Modified Solubility and Processability: The introduction of fluorine-containing groups can alter the solubility of polymers, potentially making them processable in a wider range of solvents. researchgate.net
Crystal Engineering and Non-linear Optical Materials:
The guanidinium cation is a powerful tool in crystal engineering due to its ability to form extensive and robust hydrogen-bonding networks. rsc.org It has been shown that guanidinium salts, particularly with sulfates, have a remarkable tendency to crystallize in noncentrosymmetric space groups. rsc.org This is a critical prerequisite for materials with second-order nonlinear optical (NLO) properties.
Future research could explore the synthesis of crystalline salts of this compound. The interplay between the hydrogen-bonding capabilities of the guanidinium group and the steric and electronic effects of the fluorophenyl ring could lead to the formation of novel crystalline architectures with interesting physical properties. The potential for creating acentric structures makes this a promising avenue for the development of new NLO materials. rsc.org
Potential Applications of Derived Materials:
The hypothetical materials derived from this compound could find applications in a variety of academic and industrial fields. For example, antimicrobial polymers could be used in biomedical devices, textiles, and coatings to prevent bacterial growth. kpi.uaresearchgate.net Materials with high thermal and chemical resistance would be valuable in the aerospace, chemical, and electronics industries. nih.govresearchgate.net The development of new NLO materials could have implications for telecommunications and optical data processing.
The following table summarizes the potential properties and research avenues for materials derived from this compound, based on the known characteristics of guanidine-based and fluorinated polymers.
| Material Class | Key Functional Group(s) | Potential Synthesis Route | Potential Tailored Properties | Potential Academic Applications |
| Guanidine-Based Polymers | Guanidine/Guanidinium | Polycondensation, Radical Polymerization | Antimicrobial, High Adhesion, Cationic Surface | Development of antimicrobial surfaces, Biocompatible materials, Gene delivery vectors magtech.com.cnresearchgate.net |
| Fluorinated Polymers | 2-Fluorophenyl | Polymerization of fluorinated monomers | High thermal stability, Chemical resistance, Low surface energy, Hydrophobicity, Optical transparency | Creation of high-performance coatings, Membranes for separation processes, Advanced dielectrics nih.govresearchgate.netscispace.com |
| Crystalline Materials | Guanidinium cation, Fluorophenyl group | Salt formation, Crystal growth | Noncentrosymmetric crystal structures, Nonlinear optical properties, Piezoelectricity | Design of new NLO materials, Sensors, Actuators rsc.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(2-fluorophenyl)methyl]guanidine, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-fluorobenzyl bromide with guanidine nitrate in the presence of a base like triethylamine under reflux in anhydrous ethanol (60–70°C, 12–24 hours) yields the target compound. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of guanidine to benzyl halide) and inert atmosphere to prevent oxidation . Purification via recrystallization (e.g., using ethanol/water mixtures) improves purity (>95%).
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV (C18 column, 254 nm) at 0, 1, 2, and 4 weeks. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Evidence suggests instability in strongly acidic/basic conditions (pH <3 or >10) due to hydrolysis of the guanidine moiety .
Q. What spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR (in DMSO-d6): Key signals include δ~4.2 ppm (CH2 group adjacent to fluorine) and δ~7.3–7.6 ppm (aromatic protons).
- FT-IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N-H stretch).
- High-resolution mass spectrometry (HRMS) with ESI+ mode for molecular ion confirmation .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring (e.g., 2-fluoro vs. 4-fluoro) influence the compound’s biological activity and binding affinity?
- Methodological Answer : Perform comparative SAR studies using analogs (e.g., 4-fluorophenyl or chloro-substituted derivatives). Assay binding affinity via radioligand displacement (e.g., for σ receptors) or computational docking (Autodock Vina). The 2-fluoro substitution enhances steric hindrance and lipophilicity (logP ~1.8), potentially improving membrane permeability but reducing solubility .
Q. How can conflicting data on the compound’s reactivity in cross-coupling reactions be resolved?
- Methodological Answer : Replicate experiments under controlled conditions (e.g., Pd-catalyzed Suzuki coupling with aryl boronic acids). Variables to test:
- Catalyst loading (1–5 mol% Pd(PPh3)4).
- Solvent polarity (THF vs. DMF).
- Temperature (80°C vs. 100°C).
Contradictions in yields (40–75%) may arise from trace moisture or oxygen sensitivity, necessitating rigorous inert atmosphere protocols .
Q. What advanced analytical methods are recommended for quantifying trace impurities in bulk samples?
- Methodological Answer : Employ LC-MS/MS with a polar-embedded C18 column (e.g., Acquity BEH Shield RP18) and MRM mode for sensitivity (LOQ ≤0.1%). Common impurities include unreacted 2-fluorobenzyl halide and guanidine adducts. Validate method per ICH Q2(R1) guidelines .
Q. How can computational modeling predict the compound’s metabolic pathways and potential toxicity?
- Methodological Answer : Use in silico tools:
- ADMET Predictor : Estimates CYP450 metabolism (e.g., CYP3A4-mediated N-demethylation).
- DEREK Nexus : Flags structural alerts (e.g., guanidine-related hepatotoxicity). Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Data Contradiction Analysis
Q. Why do studies report divergent IC50 values for this compound in enzyme inhibition assays?
- Resolution Strategy :
Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays).
Verify compound purity via orthogonal methods (HPLC, NMR).
Control for batch-to-batch variability (e.g., residual solvents affecting activity).
Discrepancies >10-fold may indicate assay interference (e.g., fluorescence quenching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
